![molecular formula C15H15N5O2S B493854 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid CAS No. 632300-63-1](/img/structure/B493854.png)
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid is a compound with the molecular formula C15H15N5O2S and a molecular weight of 329.38 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a purine base linked to a propanoic acid moiety via a thioether bond .
準備方法
The synthesis of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid typically involves the reaction of 6-amino-9-benzylpurine with a suitable thiol reagent under controlled conditions . The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic attack on the purine ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
化学反応の分析
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a sulfide.
Substitution: The amino group on the purine ring can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors that recognize purine derivatives . The thioether linkage and the amino group on the purine ring play crucial roles in these interactions, affecting the binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar compounds to 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid include:
2-Amino-6-chloro-9H-purine-9-acetic acid: This compound has a similar purine base but differs in the substituents attached to the purine ring.
(6-Amino-9H-purin-9-yl)methanol: This compound also features a purine base but has a hydroxymethyl group instead of a thioether linkage.
The uniqueness of this compound lies in its specific thioether linkage and the benzyl group attached to the purine ring, which confer distinct chemical and biological properties .
特性
IUPAC Name |
2-(6-amino-9-benzylpurin-8-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(14(21)22)23-15-19-11-12(16)17-8-18-13(11)20(15)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,21,22)(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVMCMHDZFAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N=CN=C2N1CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
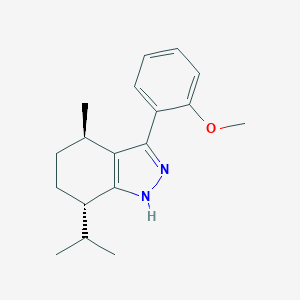
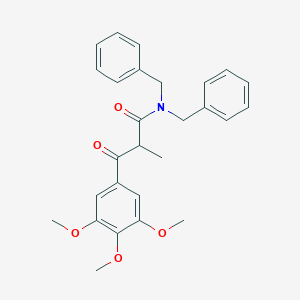
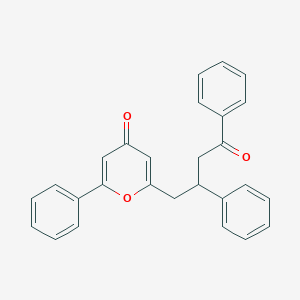


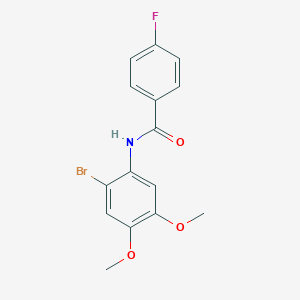

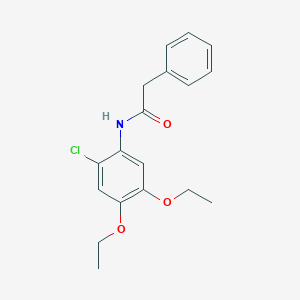
![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)
![2-ethoxy-6-phenyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B493789.png)
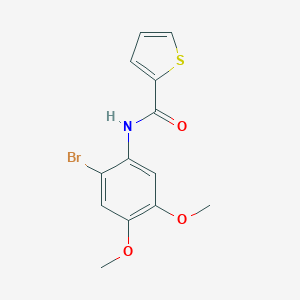
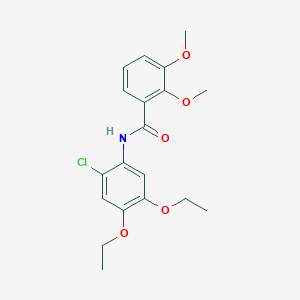
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)

